molecular formula C10H13FN2O2 B14510126 1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione CAS No. 63502-76-1

1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione

Cat. No.: B14510126
CAS No.: 63502-76-1
M. Wt: 212.22 g/mol
InChI Key: JSWMJYLQVBJMJJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of cyclohexylamine with fluorinated pyrimidine derivatives in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom might enhance its binding affinity and specificity, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-5-chloropyrimidine-2,4(1H,3H)-dione
  • 1-Cyclohexyl-5-bromopyrimidine-2,4(1H,3H)-dione
  • 1-Cyclohexyl-5-iodopyrimidine-2,4(1H,3H)-dione

Uniqueness

1-Cyclohexyl-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine can enhance metabolic stability, lipophilicity, and binding interactions.

Properties

CAS No.

63502-76-1

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

1-cyclohexyl-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O2/c11-8-6-13(10(15)12-9(8)14)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,14,15)

InChI Key

JSWMJYLQVBJMJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(C(=O)NC2=O)F

Origin of Product

United States

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